Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Molecular Formula: C₁₂H₁₉NO₄ Molecular Weight: 241.28 g/mol CAS Number: 2166677-03-6 Storage Conditions: Sealed, dry, 2–8°C .
This bicyclic compound features an 8-azabicyclo[3.2.1]octane core with a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom. Key functional groups include a 6-hydroxy substituent and a 3-oxo (keto) group.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-8(14)6-9(13)10(15)5-7/h7,9-10,15H,4-6H2,1-3H3 |
InChI Key |
RNINRNQYJHRJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1CC(=O)C2)O |
Origin of Product |
United States |
Preparation Methods
Intramolecular Lactonization of Amino Alcohol Precursors
A pivotal route involves intramolecular lactonization of ethyl 2-amino-4-(2-oxiranyl)butanoate derivatives. Source describes a related synthesis where tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized via lactonization of an ethyl ester HCl salt . Analogously, the target compound likely forms through cyclization of a hydroxylated precursor.
The reaction proceeds in polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ or Et₃N at elevated temperatures (80–100°C) . For example, ethyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF, yielding the tert-butyl carbamate . The bicyclo[3.2.1]octane core forms via nucleophilic attack of the amine on an adjacent carbonyl, facilitated by strain relief .
Introduction of the 3-oxo and 6-hydroxy groups requires selective oxidation. Source highlights the use of catalytic Pd(OAc)₂ with ligands (e.g., BINAP) in toluene/THF for coupling reactions, which may oxidize secondary alcohols to ketones . For instance, N-Boc-tropinone (a bicyclic ketone) serves as a precursor, where α-hydroxylation via epoxidation and subsequent ring-opening could yield the 6-hydroxy group .
A two-step sequence is proposed:
-
Epoxidation : Treating an unsaturated bicyclic intermediate with m-CPBA forms an epoxide at C6–C7.
-
Acid-Catalyzed Ring-Opening : Hydrolysis in aqueous HCl generates the trans-diol, which is oxidized to the 3-oxo group using Jones reagent (CrO₃/H₂SO₄) .
Crystallographic Characterization and Purification
Post-synthesis, recrystallization from dichloromethane/diethyl ether (1:3) yields pure crystals suitable for X-ray diffraction . Source confirms that tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate crystallizes in the orthorhombic space group P2₁2₁2₁, with bond lengths and angles consistent with the bicyclic structure . Similar methods apply to the target compound, ensuring minimal rotatable bonds (TPSA: 66.84, LogP: 1.09) .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has shown promise as a scaffold for drug development due to its unique bicyclic structure. The compound's ability to interact with biological targets can lead to the development of novel therapeutic agents.
Potential Applications:
- Anticancer Agents : Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells. Studies have demonstrated that derivatives of bicyclic compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be explored for similar effects.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules through various chemical reactions, including:
- Functional Group Modifications : The hydroxyl group can undergo transformations to introduce different functional groups, enhancing the compound's reactivity and utility in synthetic pathways.
Research into the biological activity of this compound has revealed potential interactions with enzymes and receptors:
Mechanism of Action :
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival, potentially leading to therapeutic applications.
Anticancer Efficacy
A study conducted on related bicyclic compounds demonstrated their ability to significantly reduce cell viability in prostate cancer cell lines (PC3 and DU145). The IC50 values indicated effective dose-dependent responses, highlighting the potential of this compound in anticancer therapy.
| Cell Line | IC50 Value (µM) | Response Type |
|---|---|---|
| PC3 | 15 | Sensitive |
| DU145 | 30 | Moderate |
Antimicrobial Activity
In another investigation, derivatives similar to this compound were tested against various bacterial strains, showing promising antibacterial activity against Gram-positive and Gram-negative bacteria such as E. coli and S. aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 20 µg/mL |
| S. aureus | 15 µg/mL |
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. As a tropane alkaloid derivative, it is likely to interact with neurotransmitter systems in the brain, although the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
a) Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 185099-67-6)
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.29 g/mol
- Key Difference : Lacks the 6-hydroxy group.
- Impact : Reduced polarity and hydrogen-bonding capacity compared to the target compound. Widely used as a precursor in medicinal chemistry for introducing nitrogen-containing bicyclic scaffolds .
b) 3-Boc-3-azabicyclo[3.2.1]octan-8-one (CAS 637301-19-0)
- Molecular Formula: C₁₁H₁₇NO₃
- Key Difference : Contains an 8-oxo group instead of 3-oxo and 6-hydroxy.
c) Tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9)
Substituent Modifications
a) Tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 2306274-51-9)
- Molecular Formula : C₁₈H₂₅N₂O₃
- Key Difference : Benzyl group at position 3 and 6-oxo group.
- Impact : Increased steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
b) Tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1224194-51-7)
- Key Difference : Brominated pyrazole substituent at position 3.
Physicochemical and Pharmacological Properties
*Estimated based on structural analogs.
Biological Activity
Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 2166677-03-6) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its chemical properties, biological activities, and relevant research findings.
Molecular Formula: C₁₂H₁₉NO₄
Molecular Weight: 241.29 g/mol
CAS Number: 2166677-03-6
IUPAC Name: this compound
Purity: ≥ 97%
The compound features a bicyclic structure with a hydroxyl group and a carboxylate ester, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of similar bicyclic structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae .
The mechanism of action for compounds like this compound often involves inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription processes in bacteria . This inhibition leads to cell death or stasis, making these compounds potential candidates for antibiotic development.
Case Studies
-
In Vitro Studies :
- A study highlighted that related bicyclic compounds demonstrated potent antibacterial activity against over 100 strains of A. baumannii, with effective inhibition of penicillin-binding proteins (PBPs) .
- Another investigation revealed that derivatives exhibited synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains .
- In Vivo Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate?
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in 8-azabicyclo[3.2.1]octan-3-one. A common method involves reacting the precursor with Boc anhydride in dry tetrahydrofuran (THF) at 0°C, followed by room-temperature stirring for 6 hours. Workup includes solvent removal under reduced pressure, aqueous extraction with ethyl acetate, and purification via column chromatography, yielding ~77% . Alternative routes may use enantioselective desymmetrization of achiral precursors to control stereochemistry .
Q. How does the bicyclic structure influence the compound’s reactivity in medicinal chemistry?
The 8-azabicyclo[3.2.1]octane scaffold introduces steric hindrance and conformational rigidity, which can enhance binding affinity to biological targets like tropane alkaloid receptors. The 6-hydroxy and 3-oxo groups serve as handles for further functionalization (e.g., oxidation, reduction, or nucleophilic substitution), enabling diversification into pharmacologically active derivatives .
Q. What analytical techniques are critical for characterizing this compound?
- TLC monitors reaction progress using chloroform/methanol (9:1) as eluent .
- NMR spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic signals for the tert-butyl group (~1.4 ppm) and bicyclic protons (multiplet patterns between 1.5–4.5 ppm) .
- LC-MS validates molecular weight (241.28 g/mol) and purity .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing bicyclic derivatives be addressed?
Enantioselective synthesis strategies, such as desymmetrization of tropinone derivatives or chiral auxiliary-assisted cyclization, are critical. For example, tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate is synthesized via stereocontrolled annulation of acyclic precursors, achieving >90% enantiomeric excess (ee) using asymmetric catalysis .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Solvent selection : THF enhances Boc protection efficiency due to its inertness, while DMF improves alkylation of hydantoin derivatives .
- Catalyst tuning : Potassium cyanide in refluxing ethanol/water promotes hydantoin formation with 76% yield .
- Purification : Column chromatography with silica gel (60–120 mesh) and gradient elution minimizes byproduct contamination .
Q. How can researchers resolve discrepancies in reported melting points or spectral data?
Discrepancies (e.g., melting points ranging from 58–59°C vs. 141–142.5°C ) may arise from polymorphic forms or impurities. Strategies include:
- Recrystallization in ethanol/water to isolate pure phases.
- HPLC purity checks (>97% by area under the curve) .
- Comparative NMR with authenticated reference standards .
Q. What are key considerations when designing analogs for biological activity studies?
- Functional group compatibility : The 3-oxo group can be reduced to an alcohol for prodrug development, while the hydroxy group at position 6 enables glycosylation or phosphorylation .
- Steric effects : Substituents on the bicyclic scaffold (e.g., methyl, benzyl) modulate pharmacokinetic properties like metabolic stability .
Q. How does solvent choice affect the compound’s stability during reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
